Tricine is a good buffering agent, meaning it can resist changes in acidity (pH) within a solution. This property makes it valuable for biological experiments where maintaining a specific pH is crucial for optimal activity of enzymes, proteins, and other biological molecules.
Tricine buffers are particularly useful in the range of pH 7.0 to 8.6 []. They are especially beneficial for studies involving:
Tricine is a component of a specific type of gel electrophoresis technique called Tricine-SDS PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis). This technique is used to separate proteins based on their size and electrical charge.
Tricine-SDS PAGE offers several advantages over traditional SDS-PAGE, including:
Tricine is a white crystalline powder, moderately soluble in water []. It is a zwitterionic amino acid, meaning it carries both a positive and negative charge within its structure []. The name tricine itself reflects its origin; it's derived from tris(hydroxymethyl)aminomethane (Tris) and glycine, two other important buffering agents []. Tricine's development is credited to N.E. Good, who designed it specifically to buffer chloroplast reactions [].
Tricine's molecular structure features a central glycine backbone with a tris(hydroxymethyl) group attached to its α-carbon. This tris(hydroxymethyl) group contributes three hydroxyl groups, giving tricine its characteristic zwitterionic nature []. The presence of these hydroxyl groups allows tricine to form hydrogen bonds with water molecules, explaining its moderate water solubility [].
Tricine doesn't readily decompose under normal laboratory conditions. However, like most amino acids, it can undergo hydrolysis under strong acidic or basic conditions, breaking down into its constituent components [].
Tricine exhibits good stability within its useful buffering range (pH 7.4-8.8) [].
Tricine's primary function in scientific research lies in its exceptional buffering capacity. Buffers maintain a stable pH environment in solutions, which is crucial for many biological processes and biochemical experiments. Tricine's zwitterionic structure allows it to donate or accept protons depending on the surrounding pH, effectively resisting changes in acidity or alkalinity [].
In the context of electrophoresis, a technique for separating biomolecules based on size and charge, tricine is particularly valuable. Compared to traditional buffers like glycine, tricine offers several advantages: